Tert-butyldimethylsilyl trichloroacetate

Description

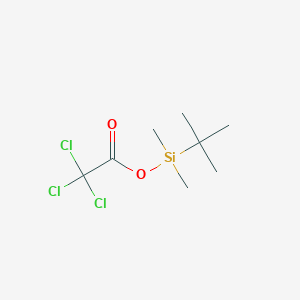

Structure

2D Structure

3D Structure

Properties

CAS No. |

108613-05-4 |

|---|---|

Molecular Formula |

C8H15Cl3O2Si |

Molecular Weight |

277.6 g/mol |

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H15Cl3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3 |

InChI Key |

BCRSOMADFWLHEK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |

Pictograms |

Corrosive |

Synonyms |

tert-butyldimethylsilyl trichloroacetate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Silyl Trichloroacetates

Preparation of Tert-butyldimethylsilyl Trichloroacetate (B1195264)

The preparation of tert-butyldimethylsilyl trichloroacetate involves the formation of an ester linkage between the bulky tert-butyldimethylsilyl group and the electron-withdrawing trichloroacetate moiety. This is typically achieved through the reaction of a silyl (B83357) halide with a trichloroacetate source.

Established Synthetic Routes for Silyl Trichloroacetates

The synthesis of silyl esters of carboxylic acids is a well-established transformation in organic chemistry. A general and direct method involves the reaction of a silyl halide with the corresponding carboxylic acid or its salt. For compounds like this compound, this would involve the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with trichloroacetic acid or a salt such as sodium trichloroacetate.

A closely related and illustrative procedure is the synthesis of trimethylsilyl (B98337) trichloroacetate. In this preparation, trichloroacetic acid is treated with hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of saccharin. The reaction proceeds by the silylation of the carboxylic acid, with the formation of ammonia (B1221849) as a volatile byproduct. The product is then isolated by distillation. restek.com This methodology highlights a common strategy for forming silyl esters from carboxylic acids.

General Reaction Scheme:

RCOOH + (R'₃Si)₂NH → RCOOSiR'₃ + R'₃SiNH₂

Adapting this to the tert-butyldimethylsilyl analogue would likely involve reacting trichloroacetic acid with a suitable silylating agent like N,O-bis(tert-butyldimethylsilyl)acetamide or by the more direct salt-formation-and-reaction sequence with TBDMS-Cl.

Synthesis of Related Tert-butyldimethylsilyl Reagents (e.g., Tert-butyldimethylsilyl chloride)

The principal precursor for the synthesis of this compound is tert-butyldimethylsilyl chloride (TBDMS-Cl). This reagent is a white, solid organosilicon compound widely utilized for introducing the TBDMS protecting group. idc-online.com Several synthetic routes to TBDMS-Cl are prominently used in research and industry.

One common laboratory-scale synthesis involves the reaction of tert-butyllithium (B1211817) with dichlorodimethylsilane (B41323) in a non-polar solvent like pentane. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure complete reaction. nih.gov

An alternative and widely used method, particularly for larger-scale preparations, employs a Grignard reagent. In this approach, tert-butylmagnesium chloride is reacted with dimethyldichlorosilane. registech.com This method avoids the handling of pyrophoric tert-butyllithium. A variation of this involves the in-situ formation of the Grignard reagent from magnesium and tert-butyl chloride in a mixed ether/hydrocarbon solvent system, followed by reaction with dimethyldichlorosilane.

The following table summarizes key synthetic routes to tert-butyldimethylsilyl chloride:

| Starting Materials | Key Reagents/Solvents | Typical Yield | Reference |

| tert-Butyllithium, Dichlorodimethylsilane | Pentane, Nitrogen atmosphere | 70% | nih.gov |

| tert-Butylmagnesium chloride, Dimethyldichlorosilane | Tetrahydrofuran (THF), Copper(I) chloride, Potassium cyanide | 91% | registech.com |

| Magnesium, tert-Butyl chloride, Dimethyldichlorosilane | Ether, Cyclohexane | 82% | |

| t-Butyldimethylsilane, 3-Chloro-2-methylpropene | Palladium acetate | 96.8% | nih.gov |

Synthesis of Complementary Tert-butyldimethylsilyl Derivatization Reagents

Beyond TBDMS-Cl, other silylating agents containing the tert-butyldimethylsilyl group have been developed for specific applications, offering different reactivity profiles and advantages.

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) Synthesis

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a powerful silylating reagent known for its ability to derivatize active hydrogens in a wide range of functional groups, including hydroxyls, carboxyls, thiols, and amines. nih.gov The resulting tert-butyldimethylsilyl derivatives exhibit significantly enhanced stability compared to their trimethylsilyl (TMS) counterparts, making them highly suitable for gas chromatography-mass spectrometry (GC-MS) analysis. registech.com

While detailed industrial synthetic preparations are often proprietary, the synthesis of MTBSTFA can be understood through analogy to similar silylating agents. The synthesis of its trimethylsilyl analog, N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA), involves the reaction of N-methyltrifluoroacetamide with a silylating agent like N,O-bis(trimethylsilyl)acetamide.

Logically, the synthesis of MTBSTFA would involve the reaction of N-methyltrifluoroacetamide with a suitable tert-butyldimethylsilyl donor. A plausible and common method is the dehydrochlorination reaction between N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride. This reaction typically requires the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger for the hydrogen chloride byproduct. The reaction mixture is often heated to drive the silylation to completion, followed by filtration to remove the amine hydrochloride salt and distillation of the filtrate to yield the pure MTBSTFA product. MTBSTFA is often supplied with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst to enhance its silylating power. sigmaaldrich.comsigmaaldrich.com

Reaction Mechanisms and Reactivity Profiles of Tert Butyldimethylsilyl Trichloroacetate

Mechanism of Silyl (B83357) Transfer and Silylation Reactions

The principal application of reagents like tert-butyldimethylsilyl trichloroacetate (B1195264) is the introduction of the tert-butyldimethylsilyl protecting group onto substrates with active hydrogen atoms, such as alcohols, amines, and carboxylic acids. This process is known as silylation.

The silylation of amines to form N-silylamines is a crucial transformation in organic synthesis. While specific studies on tert-butyldimethylsilyl trichloroacetate for this purpose are not extensively detailed in the literature, the mechanism can be inferred from the established reactivity of silylating agents. The process is analogous to silylation using silylamides or chlorosilanes. researchgate.net

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic silicon atom of the this compound. This forms a transient, pentacoordinate silicon intermediate. The trichloroacetate anion is an effective leaving group due to the electron-withdrawing nature of the three chlorine atoms, which stabilizes the negative charge. The departure of the trichloroacetate anion results in a silylammonium salt. Subsequent deprotonation of the nitrogen atom, typically by another equivalent of the starting amine or a non-nucleophilic base added to the reaction mixture, yields the neutral N-silylated amine product and the corresponding ammonium (B1175870) trichloroacetate salt. Silylamines are often used for the silylation of alcohols and other functional groups. researchgate.net

The transfer of a tert-butyldimethylsilyl (TBS) group is a fundamental protection strategy in organic synthesis. wikipedia.org Silyl ethers, the product of silylating alcohols, exhibit a wide range of stability, making the TBS group particularly versatile. libretexts.org The mechanism of silyl transfer generally proceeds through a nucleophilic substitution at the silicon center.

Key factors influencing the reaction include:

The Nucleophile: The reaction is initiated by a nucleophile, typically an alcohol, amine, or thiol.

The Silicon Reagent: The reactivity of the silylating agent is paramount. Reagents with more electronegative leaving groups, such as silyl triflates, are more reactive than their corresponding chlorides. wikipedia.org The trichloroacetate group in this compound is also a good leaving group, suggesting significant reactivity.

Steric Hindrance: The bulky nature of the TBS group means that the reaction is sensitive to steric hindrance at both the substrate and the silicon atom. Primary alcohols react much faster than secondary or tertiary alcohols. organic-chemistry.org

Catalyst/Base: A base is often required to activate the nucleophile or to neutralize the acidic byproduct generated during the reaction. wikipedia.org Common bases include imidazole (B134444) and triethylamine (B128534). gelest.com

The formation of silyl ethers from alcohols using various TBS reagents typically involves the alcohol oxygen attacking the silicon atom. youtube.com This can proceed through a pathway involving a pentavalent silicon intermediate. libretexts.org

Table 1: Common Tert-butyldimethylsilyl (TBS) Reagents and Typical Silylation Conditions

| Reagent | Leaving Group | Typical Base/Catalyst | Solvent | Reactivity Profile |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Chloride (TBSCl) | Chloride (Cl⁻) | Imidazole, Triethylamine, DMAP | DMF, Dichloromethane, Acetonitrile | Standard, widely used reagent for primary and secondary alcohols. wikipedia.orggelest.com |

| tert-Butyldimethylsilyl Triflate (TBSOTf) | Triflate (TfO⁻) | 2,6-Lutidine, Triethylamine | Dichloromethane | Highly reactive; used for hindered alcohols and ketones. wikipedia.org |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | N-Methyltrifluoroacetamide | None required | DMF, Acetonitrile | Highly reactive; byproduct is volatile and neutral. nih.gov |

| This compound | Trichloroacetate (CCl₃COO⁻) | Amine base (e.g., Triethylamine) | Aprotic solvents (e.g., Dichloromethane) | Expected to be reactive due to the good leaving group ability of trichloroacetate. |

Role of the Trichloroacetate Moiety in Chemical Transformations

The trichloroacetate portion of the molecule is not merely a passive leaving group; its intrinsic reactivity can be harnessed in subsequent or alternative chemical pathways.

The trichloroacetate anion (CCl₃COO⁻), the conjugate base of trichloroacetic acid, is known to undergo decarboxylation (loss of CO₂) upon heating or under specific catalytic conditions to generate the trichloromethyl anion (CCl₃⁻). acs.orgacs.org This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as the addition to aldehydes to form 2,2,2-trichloromethylcarbinols. acs.orgacs.org

In some contexts, particularly in mixtures of trichloroacetic acid and its conjugate base in solvents like acetonitrile, the reaction can proceed through a radical mechanism. rsc.orgnih.govresearchgate.net A redox reaction between the acid and the trichloroacetate ion can produce trichloromethyl radicals (•CCl₃). rsc.orgresearchgate.net This reactivity highlights that the trichloroacetate leaving group generated from the silylation reaction is not inert and could potentially engage in side reactions depending on the reaction conditions.

Illustrating the chemical relationship between silyl ethers and acetate-type esters, methods exist for the direct conversion of a protected alcohol into an ester without a separate deprotection step. A notable example is the direct transformation of a tert-butyldimethylsilyl (TBS) ether into the corresponding trichloroacetate ester. gelest.com This type of reaction showcases the utility of silyl ethers as intermediates for further functionalization and underscores the role of the trichloroacetate group in ester formation. While this is the reverse of using this compound as a silylating agent, it demonstrates the chemical accessibility and interplay between these two functional groups.

Chemoselective Reactivity Considerations

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. For this compound, selectivity is primarily governed by the nucleophilicity and steric accessibility of the target functional groups.

Alcohols vs. Amines: Primary amines are generally more nucleophilic than primary alcohols and would be expected to react faster. However, the silylation of amines can be reversible, and the resulting silylamine can sometimes act as a silylating agent itself.

Steric Effects: The bulky TBS group imparts a high degree of steric sensitivity. The reagent will selectively silylate less hindered positions. For example, a primary alcohol will react in preference to a secondary alcohol, and a secondary alcohol will react in preference to a tertiary alcohol. organic-chemistry.org This is a cornerstone of using TBS-based reagents for selective protection in complex molecules.

Acidity of the Nucleophile: The pKa of the substrate's proton plays a role. More acidic protons, such as those on carboxylic acids, facilitate the reaction. Carboxylic acids are readily silylated to form silyl esters.

Table 2: Expected Chemoselective Reactivity Profile

| Nucleophile | Relative Reactivity | Notes |

|---|---|---|

| Carboxylic Acid (-COOH) | Very High | Forms a silyl ester readily. |

| Primary Amine (-NH₂) | High | Generally more nucleophilic than alcohols. |

| Primary Alcohol (-CH₂OH) | High | Less hindered alcohols react quickly. |

| Phenol (B47542) (Ar-OH) | Moderate to High | Reactivity can be modulated by electronic effects on the aromatic ring. |

| Secondary Alcohol (>CHOH) | Moderate | Slower reaction due to increased steric hindrance. |

| Secondary Amine (>NH) | Moderate to Low | Slower reaction due to steric hindrance; secondary amines are generally poor substrates for TBDPSCl. organic-chemistry.org |

| Tertiary Alcohol (>COH) | Very Low / Unreactive | Generally unreactive due to severe steric hindrance. organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and conformational analysis of tert-butyldimethylsilyl-containing compounds. It provides unambiguous information about the carbon-hydrogen framework and the spatial relationships between atoms.

The derivatization of molecules with a tert-butyldimethylsilyl (TBDMS) group introduces distinct signals in both ¹H and ¹³C NMR spectra, which serve as definitive markers for the successful modification. sigmaaldrich.comsemanticscholar.org The TBDMS group itself gives rise to characteristic resonances: two singlets in the ¹H NMR spectrum corresponding to the tert-butyl protons and the dimethylsilyl protons, and characteristic signals in the ¹³C NMR spectrum for the quaternary carbon, the methyl groups of the tert-butyl moiety, and the dimethylsilyl carbons. semanticscholar.orgrsc.org

For tert-butyldimethylsilyl trichloroacetate (B1195264), the presence of the TBDMS group would be confirmed by these signals. The trichloroacetate portion of the molecule would also produce characteristic signals, although their exact chemical shifts would be influenced by the electronegative chlorine atoms and the adjacent silyl (B83357) ether linkage. The integration of the proton signals provides quantitative confirmation of the ratio of protons in different parts of the molecule. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to further confirm the connectivity between protons and carbons within the molecule.

Table 1: Typical NMR Chemical Shift Ranges for TBDMS Ethers

| Nucleus | Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Si-C(CH ₃)₃ | 0.8 - 1.0 |

| ¹H | Si-(CH ₃)₂ | 0.0 - 0.2 |

| ¹³C | Si-C (CH₃)₃ | ~18 |

| ¹³C | Si-C(C H₃)₃ | ~25-26 |

| ¹³C | Si-(C H₃)₂ | ~ -5 |

Note: Chemical shifts are relative to TMS and can vary based on solvent and molecular structure. rsc.orgchemicalbook.comchemicalbook.com

Dynamic NMR spectroscopy and Nuclear Overhauser Effect (NOE) studies are instrumental in determining the preferred conformation of molecules containing bulky substituents like the TBDMS group. sikhcom.netnih.gov In cyclic systems, such as substituted cyclohexanes, the large steric bulk of the tert-butyldimethylsilyl group heavily influences the ring's conformational equilibrium. rsc.org

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a highly sensitive and specific method for the analysis of tert-butyldimethylsilyl derivatives.

Gas chromatography-mass spectrometry is a primary technique for the analysis of volatile and thermally stable compounds. Polar molecules, such as alcohols, phenols, and carboxylic acids, are often not suitable for direct GC-MS analysis. sigmaaldrich.comnih.gov Derivatization with a silylating agent to form a TBDMS ether, such as tert-butyldimethylsilyl trichloroacetate, increases the compound's volatility and thermal stability, making it amenable to GC analysis. omicsonline.orgcolostate.edutcichemicals.com

When analyzed by MS, particularly with electron impact (EI) ionization, TBDMS derivatives exhibit a highly characteristic fragmentation pattern. nih.gov The most prominent feature in the mass spectrum is a strong signal corresponding to the loss of a tert-butyl radical ([M-57]⁺). nih.govresearchgate.net This fragment is often the base peak and is a key indicator for the presence of a TBDMS group, facilitating compound identification and quantification through selected ion monitoring (SIM). nih.govresearchgate.net The stability of this [M-57]⁺ ion contributes to the high sensitivity of GC-MS methods for analyzing TBDMS-derivatized compounds. springernature.comfao.org

Table 2: Characteristic Mass Fragments for TBDMS Derivatives in GC-EI-MS

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Indicates the molecular weight of the derivative. |

| [M-15]⁺ | Loss of a methyl radical (-CH₃) | Common but less abundant fragment. |

| [M-57]⁺ | Loss of a tert-butyl radical (-C(CH₃)₃) | Highly characteristic and often the base peak; used for identification and quantification. nih.govresearchgate.net |

Note: M represents the molecular weight of the derivatized compound.

While GC-MS is the conventional choice, liquid chromatography-mass spectrometry (LC-MS) offers an alternative for analyzing silylated compounds, especially within complex mixtures or for molecules that remain insufficiently volatile even after derivatization. researchgate.nettandfonline.com TBDMS ethers can be separated using reversed-phase liquid chromatography. researchgate.net Coupling LC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. nih.gov

In LC-MS/MS, a specific precursor ion (e.g., the [M+H]⁺ or the [M-57]⁺ ion) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits, allowing for accurate quantification even in challenging matrices like environmental or biological samples. nih.govchromforum.org Although silyl ethers are designed for GC, their stability under certain LC conditions allows for the successful application of this powerful analytical technique. tandfonline.com

X-Ray Diffraction and Electron Microscopy for Microstructural Analysis

For an unambiguous determination of a molecule's three-dimensional structure in the solid state, X-ray diffraction is the definitive method. wikipedia.org When a tert-butyldimethylsilyl-containing compound can be grown as a suitable single crystal, X-ray crystallography can precisely determine bond lengths, bond angles, and the absolute conformation of the molecule. wikipedia.orglibretexts.orgresearchgate.net This technique has been used to characterize various silyl ethers and related organosilicon compounds, providing fundamental data that supports the mechanistic and conformational studies performed by other methods like NMR. researchgate.netacs.org

While electron microscopy is typically used for imaging on a larger scale (e.g., surfaces, nanoparticles, and cells), it can be relevant in the context of materials science where silylating agents are used to modify surfaces. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to characterize the morphology of a material or surface that has been functionalized with molecules like this compound.

Rheological Characterization of Related Materials

The rheological properties of materials related to this compound, specifically polymers incorporating silyl groups, are critical for understanding their processability and final application performance. Rheology is the study of the flow and deformation of matter, providing a link between the molecular structure of a polymer and its macroscopic behavior. researchgate.net For silyl-modified polymers (SMPs), which are foundational components in many advanced sealants and adhesives, rheological characterization is essential for optimizing properties such as viscosity, elasticity, and curing behavior. anton-paar.comwikipedia.org These materials exhibit complex rheological behavior, transitioning from a liquid or gel-like state to a solid elastomer upon curing. anton-paar.comwikipedia.org

The introduction of silyl groups, such as those derived from silane (B1218182) crosslinkers or as terminal groups on a polymer backbone, fundamentally influences the material's response to stress and strain. adhesivesmag.com Rheological studies typically employ rotational or capillary rheometers to measure key parameters that describe these materials. researchgate.netmdpi.com These measurements are crucial for quality control, improving processing for applications like injection molding or extrusion, and optimizing the performance of the final product. anton-paar.com

The presence of reactive silyl groups, particularly alkoxysilanes, allows for moisture-initiated curing, which creates a cross-linked network of siloxane bonds (–Si–O–Si–). wikipedia.orgadhesivesmag.com This process transforms the material from a low-viscosity liquid to a high-modulus solid. The rheological profile during curing is of significant interest. For instance, in two-component silyl-terminated polyether (SIL)/epoxy resin (EP) systems, the viscosity increases over time as the cross-linking reaction proceeds. researchgate.net The point at which the storage modulus (G') surpasses the loss modulus (G'') is known as the gel point or crossover point, signifying the transition from a liquid-like to a solid-like state. researchgate.net

Research on silyl-terminated polymer systems demonstrates the direct impact of formulation on rheological outcomes. In blends of silyl-terminated polyethers with epoxy resins, the ratio of the components significantly affects the curing dynamics and final mechanical properties. researchgate.netresearchgate.net For example, studies on SIL/EP systems have shown that as the epoxy content is varied, the time to reach the crossover point of the moduli changes, indicating different curing rates. researchgate.net Similarly, the addition of various functionalized silanes to rubber sealants has been shown to act as a plasticizer, reducing viscosity, or as a cross-linking agent that enhances cohesion, depending on the specific silane and curing conditions. mdpi.com

The table below presents findings from rheological studies on related silyl-modified materials, illustrating the relationship between composition and viscoelastic properties.

| Material System | Rheological Parameter | Observation | Reference |

|---|---|---|---|

| Silyl-Terminated Polyether (SIL) / Epoxy (EP) Blends (50/50 wt. ratio) | Viscosity Growth | Viscosity increases steadily over time during curing, indicating network formation. | researchgate.net |

| Silyl-Terminated Polyether (SIL) / Epoxy (EP) Blends (Varying Ratios) | Moduli Crossover (G' = G'') | The time to reach the crossover point, indicating gelation, varies with the SIL/EP ratio, with a 40/60 system showing a faster crossover than a 60/40 system. | researchgate.net |

| Butyl Rubber Sealant with APTES (Aminopropyltriethoxysilane) | Melt Volume Rate (MVR) | A notable increase in MVR (up to 109 mL/10 min) was observed, indicating the silane acts as a plasticizer and reduces viscosity. | mdpi.com |

| Silicone-Based Bathroom Sealants | Yield Stress & Viscosity | All tested commercial sealants exhibited shear-thinning behavior (viscosity decreases with increasing shear rate) and possessed a yield stress that must be overcome for the material to flow from an applicator. | rheologylab.com |

| Silyl-Terminated Polyether (STPE) Elastomers | Tensile Strength | The use of trimethoxy-functional silanes or amino-functional triethoxy silanes was necessary to produce an elastomer with stable properties after environmental exposure, highlighting the link between silane chemistry and final mechanical (and thus rheological) properties. | adhesivesmag.com |

Theoretical and Computational Studies on Tert Butyldimethylsilyl Systems

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. wikipedia.org These methods allow for the detailed analysis of electron distribution, orbital energies, and the energetic landscape of chemical reactions.

The electronic nature of the tert-butyldimethylsilyl (TBDMS) group significantly influences the reactivity of the molecule to which it is attached. The silicon atom, being less electronegative than carbon and oxygen, leads to a polarization of the Si-O and Si-C bonds. researchgate.net DFT calculations can precisely quantify this effect through population analysis, which assigns partial charges to each atom. For instance, in related organosilicon compounds, the silicon atom typically bears a significant positive charge, while the adjacent oxygen and carbon atoms are more electron-rich. This electronic arrangement is crucial in determining the molecule's susceptibility to nucleophilic or electrophilic attack.

DFT studies have been employed to rationalize the reactivity of silyl (B83357) ethers in various chemical transformations. For example, calculations on the Alder-ene reaction of 1-silyl-2-methylcyclopropene with azodicarboxylates revealed that the electronic effects of the silyl group render the adjacent carbon atom more negatively charged and thus more reactive in the regiochemistry-determining step. nih.gov The steric bulk of the TBDMS group also plays a critical role in directing the stereochemical outcome of reactions, a factor that can be quantified energetically through the calculation of transition state structures.

The reactivity of the trichloroacetate (B1195264) group is also amenable to computational study. A theoretical investigation into the decomposition and rearrangement of the related molecule, trichloroacetyl chloride (CCl₃COCl), using DFT and ab initio methods, identified several potential reaction pathways and their associated energy barriers. nih.gov Such studies help to predict the stability and potential decomposition products of molecules containing the trichloroacetyl moiety. The primary decomposition products identified for trichloroacetyl chloride were hazardous compounds such as phosgene (B1210022) (COCl₂), dichloroketene (B1203229) (CCl₂CO), and carbon tetrachloride (CCl₄). nih.gov

The table below summarizes key parameters that are typically determined through quantum chemical calculations to describe the electronic structure and reactivity of a molecule.

| Calculated Property | Description | Relevance to Reactivity |

|---|---|---|

| Mulliken Atomic Charges | Distribution of electron density among the atoms in a molecule. | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energies and shapes of HOMO and LUMO are key to predicting reactivity in many reactions, such as cycloadditions. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. |

| Transition State Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a chemical reaction; lower barriers correspond to faster reactions. |

| Reaction Energy (ΔG_rxn) | The overall change in Gibbs free energy during a reaction. | Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

Molecular Dynamics Simulations in Chemical Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvation effects, and transport properties. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, with the forces between particles being described by a molecular mechanics force field. rsc.orgacs.org

For organosilicon compounds like tert-butyldimethylsilyl trichloroacetate, MD simulations can elucidate how the molecule behaves in a solution environment. The bulky and hydrophobic tert-butyl group, combined with the polar trichloroacetate moiety, suggests complex interactions with different solvents. MD simulations can track the arrangement of solvent molecules around the solute, revealing details about the solvation shell and its influence on the solute's conformation and reactivity. nih.govacs.org

A critical component for accurate MD simulations is a well-parameterized force field. Recently, new force fields have been developed specifically for organosilicon molecules, covering functional groups such as alkylsilanes and alkoxysilanes. rsc.org These force fields are parameterized against quantum chemical calculations and experimental data to accurately reproduce properties like liquid density and enthalpy of vaporization.

The table below outlines the essential components of a force field for simulating organosilicon compounds.

| Force Field Term | Description | Parameters for Organosilicon Compounds |

|---|---|---|

| Bond Stretching | Potential energy associated with the stretching of covalent bonds. | Equilibrium bond lengths and force constants for Si-C, Si-O, C-H, etc. |

| Angle Bending | Potential energy due to the bending of angles between three bonded atoms. | Equilibrium bond angles and force constants for C-Si-C, C-Si-O, etc. |

| Torsional (Dihedral) Angles | Potential energy for the rotation around a covalent bond. | Torsional parameters fitted to quantum chemical energy profiles for rotation around Si-C and Si-O bonds. |

| Non-bonded Interactions | van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions. | Lennard-Jones parameters (ε, σ) and partial atomic charges (q) derived from quantum calculations. |

MD simulations have been used to explore the conformational preferences of complex molecules containing TBDMS groups. For instance, in a study of a phosphite (B83602) reagent bearing a TBDMS group, MD simulations were used to explore the conformational potential energy surface of precursor complexes, providing a foundation for understanding the stereochemical outcome of the reaction. nih.gov Similarly, simulations of thiourea-based catalytic systems have shown that the dynamic behavior and aggregation of the catalyst are highly dependent on the solvent environment, which in turn affects catalytic activity. acs.org

Mechanistic Insights from Computational Modeling (e.g., trifluoroacetylation)

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and identifying intermediates, researchers can gain a step-by-step understanding of how reactants are converted into products.

While specific computational studies on the trifluoroacetylation of tert-butyldimethylsilyl ethers are not extensively documented, the closely related conversion of a tert-butyldimethylsilyl (TBS) ether directly to a trichloroacetate ester has been reported in synthetic literature. The mechanism of such a transformation, involving the reaction of a silyl ether with an acylating agent like trichloroacetyl chloride or its anhydride, can be rationally investigated using DFT.

A plausible mechanism would involve the initial activation of the silyl ether. In the presence of a Lewis acid or a fluoride (B91410) source, the silicon-oxygen bond can be weakened or cleaved. Alternatively, the acylating agent itself can be activated. DFT calculations can compare the energetics of different potential pathways. For example, one could model the nucleophilic attack of the silyl ether oxygen onto the carbonyl carbon of the acylating agent. This would likely proceed through a tetrahedral intermediate. The subsequent elimination of the silyl group (as a silyl chloride or other species) would yield the final ester product.

Computational studies on related systems provide a blueprint for such an investigation. For example, DFT calculations have been used to elucidate the mechanism of the Menshutkin reaction, the formation of quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. These studies detail the reactant complex, transition state, and product complex, and analyze how the solvent environment affects the reaction barriers. Similarly, the mechanism of C-H amination of silyl cyclopropenes was found to proceed via a stepwise Alder-ene reaction followed by a concerted rsc.orgacs.org-migration, with the steric repulsion from the silyl group playing a key role in the process. nih.gov

A computational study of a reaction like the trichloroacetylation of a TBDMS-protected alcohol would involve the following steps:

Through this process, a complete energy profile of the reaction can be constructed, providing quantitative data on activation barriers and reaction thermodynamics, thus offering a detailed mechanistic picture at the molecular level.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations

The development of new catalytic methods involving silyl (B83357) groups is an active area of research. While tert-butyldimethylsilyl trichloroacetate (B1195264) is typically used in stoichiometric amounts for the protection of amines, future research is geared towards developing catalytic cycles that could regenerate the active silylating agent or utilize it more efficiently.

One promising avenue is the exploration of novel catalysts for the silylation reaction itself. While the reaction of tert-butyldimethylsilyl trichloroacetate with amines is often carried out with a base like potassium carbonate and a phase-transfer catalyst such as 18-crown-6, researchers are investigating more sustainable and efficient catalytic systems. jocpr.comtotal-synthesis.com This includes the development of organocatalysts or transition-metal catalysts that can facilitate the silylation under milder conditions and with a broader substrate scope.

Furthermore, research into the catalytic activation of the silicon-heteroatom bond in TBDMS-protected compounds opens up new synthetic possibilities. For instance, the development of catalytic methods for the direct functionalization of TBDMS-protected amines or alcohols, without the need for deprotection, would be a significant advancement. This could involve transition-metal catalyzed cross-coupling reactions where the TBDMS group acts as a directing or activating group before being cleaved in situ. The distinct electronic properties of N-silylated amines and related compounds can lead to reactivity that is complementary to their non-silylated counterparts. rsc.org

Advanced Applications in Materials Science and Nanotechnology

The robust nature of the tert-butyldimethylsilyl group makes it a valuable tool in materials science and nanotechnology. The introduction of TBDMS groups onto surfaces can significantly alter their properties, such as hydrophobicity and reactivity.

A key area of future research is the use of TBDMS-functionalized monomers in polymerization reactions to create novel polymers with tailored properties. These silylated polymers could find applications as advanced coatings, membranes, or in drug delivery systems. The TBDMS group can be selectively removed post-polymerization to reveal functional groups, allowing for further modification of the material.

In nanotechnology, the surface functionalization of nanoparticles with silanes is a well-established technique to control their dispersion, stability, and interaction with their environment. rsc.orgmdpi.com While aminosilanes are commonly used, the principles can be extended to the use of TBDMS-protected amines. By modifying the surface of nanoparticles with TBDMS groups, researchers can create stable, dispersible nanomaterials that can be further functionalized after deprotection. This approach is particularly relevant for the development of targeted drug delivery systems, where the nanoparticle surface chemistry is crucial for biocompatibility and cellular uptake.

Future work will likely focus on creating more complex and multifunctional surfaces by combining TBDMS protection with other orthogonal protecting groups, allowing for the sequential modification of nanoparticle surfaces.

Exploration in Bioorganic and Medicinal Chemistry Contexts

The tert-butyldimethylsilyl protecting group is of paramount importance in the synthesis of complex natural products and medicinally relevant molecules. jocpr.comfishersci.ca Its stability under a wide range of reaction conditions and its selective removal make it an indispensable tool for chemists.

In medicinal chemistry, the TBDMS group is often used to protect hydroxyl or amino groups during the synthesis of drug candidates. jocpr.comnih.gov This allows for the selective modification of other parts of the molecule without affecting these sensitive functional groups. Future research will continue to leverage the reliability of the TBDMS group in the total synthesis of increasingly complex and potent therapeutic agents. For example, the synthesis of enantiomerically pure (2R,3S)-disubstituted tetrahydropyranes, which have shown cytotoxic activity against cancer cells, has utilized the TBDMS protecting group. nih.gov Interestingly, studies have indicated that the presence of the tert-butyldimethylsilyl group itself can enhance the cytotoxic activity of certain compounds, suggesting a potential role beyond that of a simple protecting group. nih.gov

In the realm of bioorganic chemistry, TBDMS protection is crucial for the synthesis of oligonucleotides, the building blocks of DNA and RNA. researchgate.netspringernature.com The 2'-hydroxyl group of ribonucleosides is often protected with a TBDMS group to allow for the controlled formation of the phosphodiester backbone during solid-phase synthesis. springernature.com Research in this area is focused on developing more efficient and scalable methods for RNA synthesis, where the choice of protecting groups plays a critical role. The development of novel deprotection strategies that are compatible with sensitive RNA molecules is an ongoing challenge.

Furthermore, the strategic use of TBDMS-protected amino acids and other biomolecules allows for the construction of complex peptides and probes for studying biological processes. The ability to selectively deprotect specific sites in a molecule enables the precise introduction of labels, crosslinkers, or other functionalities. jocpr.com

Q & A

Q. Tables for Reference

Q. Table 1: Solvent Effects on Decomposition Kinetics (Hypothetical Data)

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | k (25°C, s⁻¹) |

|---|---|---|---|

| Acetic Acid | 85.2 | -120 | 2.1 × 10⁻⁴ |

| Propionic Acid | 78.9 | -135 | 3.4 × 10⁻⁴ |

| Monochloroacetic Acid | 92.5 | -95 | 1.8 × 10⁻⁴ |

| Adapted from Eyring parameters in. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.